2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine
Overview
Description
2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Biological Activity
2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine (CAS Number: 1227176-92-2) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a tetrahydropyran moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its therapeutic potential.
The molecular formula of this compound is . It possesses unique structural features that may contribute to its biological effects, particularly in modulating receptor activity and influencing metabolic pathways.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Various studies have shown that compounds containing tetrahydropyran rings can exhibit antimicrobial properties. For instance, related compounds demonstrated efficacy against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .
- Cytotoxic Effects : Investigations into synthetic lethality in cancer have highlighted the importance of targeting specific pathways in tumor cells. The compound's ability to inhibit key proteins involved in DNA damage response pathways may position it as a candidate for cancer therapy .
The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest several pathways:
- Modulation of Receptor Activity : The compound has been evaluated for its interaction with various receptors, including mGluR2, where it acts as a negative allosteric modulator (NAM). This interaction is critical for developing agents targeting neurological disorders .
- Inhibition of Enzymatic Pathways : Studies indicate that the compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to increased cytotoxicity in cancer cells .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound and its analogs:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current data on absorption, distribution, metabolism, and excretion (ADME) remain limited but are essential for assessing its viability in clinical settings.
Properties
IUPAC Name |
2-fluoro-3-(oxan-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOBOKVHFNIIDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(N=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731527 | |
Record name | 2-Fluoro-3-(oxan-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227176-92-2 | |
Record name | 2-Fluoro-3-(oxan-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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